

# cross-reactivity profile of BR-cpd7 against other receptor tyrosine kinases

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## Compound of Interest

Compound Name: BR-cpd7

Cat. No.: B15621463

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## BR-cpd7: A Comparative Analysis of a Selective FGFR1/2 Degradar

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **BR-cpd7**, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2. The following sections present quantitative data, experimental methodologies, and visual representations of key cellular processes to objectively assess its performance.

### Executive Summary

**BR-cpd7** is a highly potent and selective degrader of FGFR1 and FGFR2, with a reported half-maximal degradation concentration (DC50) of approximately 10 nM.<sup>[1][2][3]</sup> Experimental evidence demonstrates that **BR-cpd7** effectively spares FGFR3 and exhibits minimal antiproliferative activity in cancer cells that do not have aberrations in the FGFR signaling pathway, highlighting its target specificity.<sup>[1][2][3][4]</sup> Its mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of FGFR1/2. This targeted degradation leads to the inhibition of downstream signaling pathways, including the MAPK-ERK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and suppression of tumor cell proliferation.<sup>[1]</sup>

## Cross-Reactivity Profile of BR-cpd7

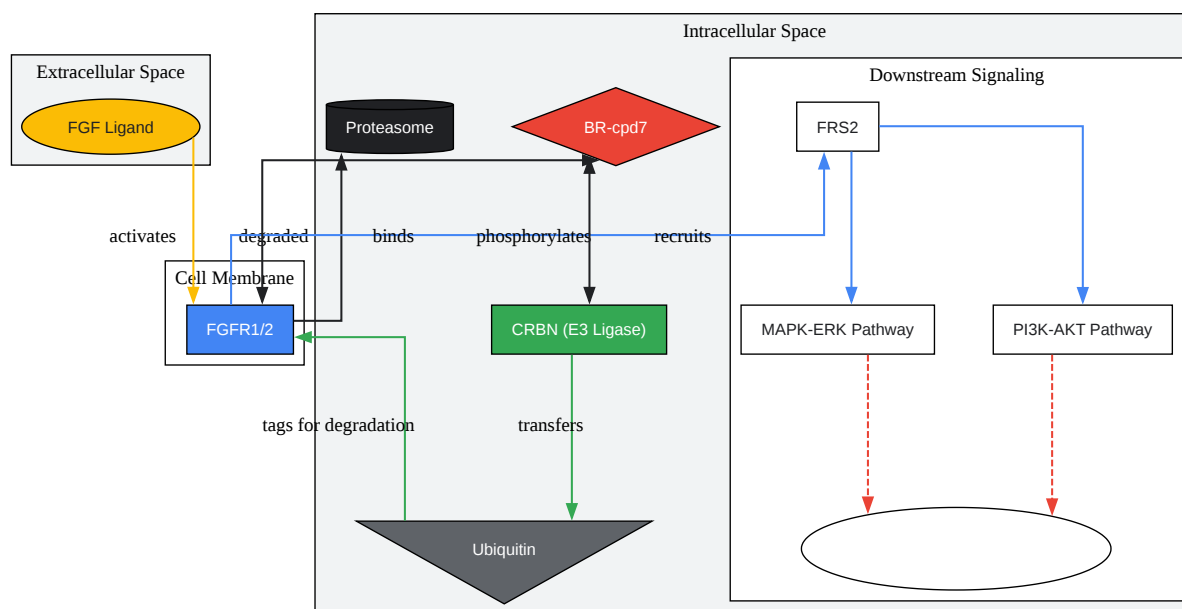
The selectivity of **BR-cpd7** has been primarily characterized within the FGFR family. The following table summarizes the degradation and antiproliferative activity of **BR-cpd7** against different FGFR isoforms and in various cancer cell lines.

Target/Cell Line	Assay Type	Metric	Value (nmol/L)	Reference
FGFR1	Degradation (HiBiT)	DC50	~10	<a href="#">[1]</a>
FGFR2	Degradation (HiBiT)	DC50	~10	<a href="#">[1]</a>
FGFR3	Degradation (HiBiT)	Activity	Minimal effect up to 10,000	<a href="#">[1]</a>
DMS114 (FGFR1 amp)	Antiproliferation	IC50	5 - 150	<a href="#">[1]</a>
KATO III (FGFR2 amp)	Antiproliferation	IC50	5 - 150	<a href="#">[1]</a>

Note: A comprehensive kinome-wide scan to assess the cross-reactivity of **BR-cpd7** against a broader panel of receptor tyrosine kinases (e.g., EGFR, VEGFR, PDGFR) is not publicly available in the reviewed literature.

## Signaling Pathway and Mechanism of Action

**BR-cpd7** functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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Caption: Mechanism of action of **BR-cpd7** and its effect on FGFR signaling.

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Immunoblot Analysis for FGFR Degradation

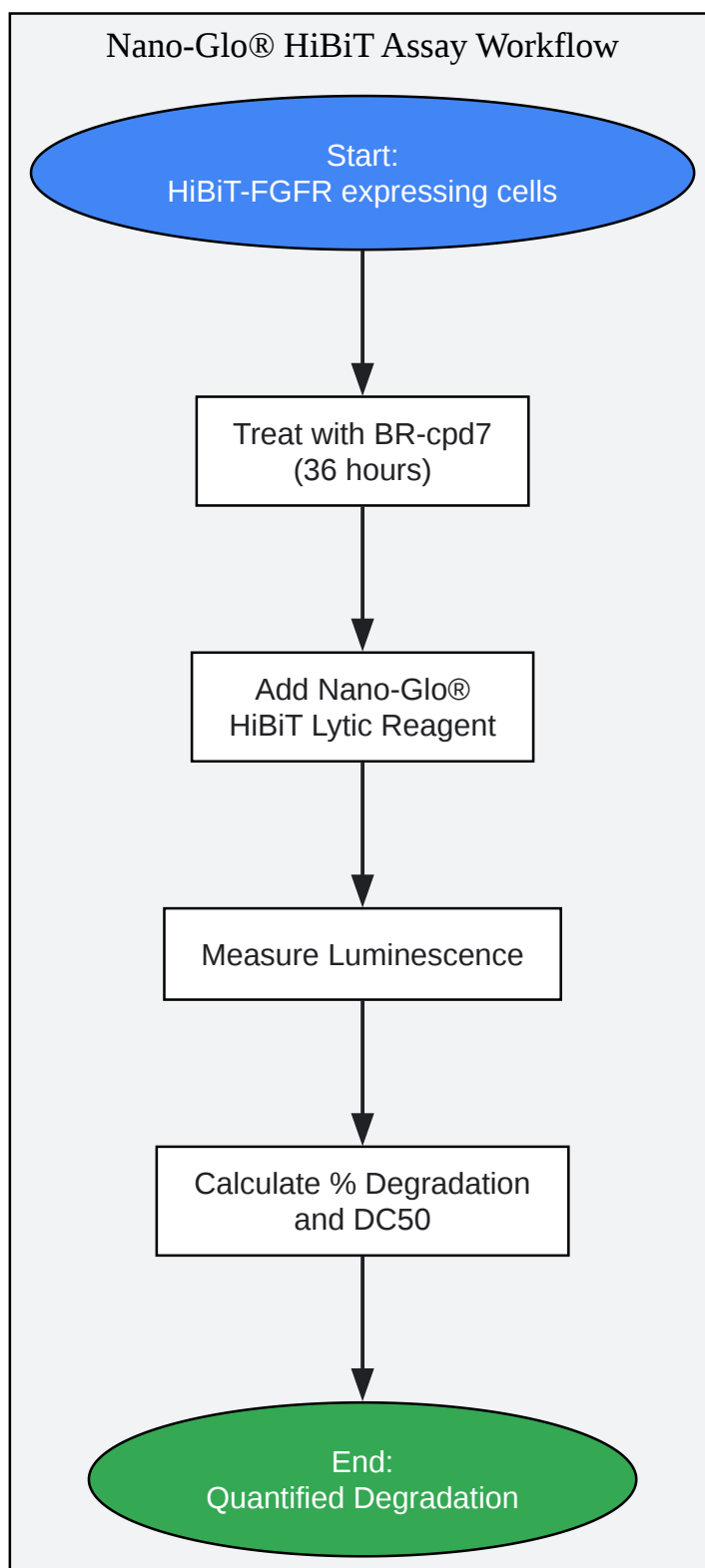
- Cell Culture and Treatment:

- Culture human cancer cell lines with known FGFR status (e.g., DMS114 for FGFR1 amplification, KATO III for FGFR2 amplification, and RT112/84 for FGFR3 amplification) in appropriate media.[\[1\]](#)
- Treat cells with varying concentrations of **BR-cpd7** or DMSO (vehicle control) for 24 hours.[\[1\]](#)
- Cell Lysis and Protein Quantification:
  - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify the lysates by centrifugation and determine the protein concentration using a BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against FGFR1, FGFR2, FGFR3, p-FRS2, p-AKT, p-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis:
  - Detect the chemiluminescent signal using an appropriate imaging system.
  - Quantify band intensities using densitometry software and normalize to the loading control.

## Nano-Glo® HiBiT Assay for Protein Degradation

This assay quantifies the degradation of HiBiT-tagged target proteins.

- Cell Line Generation and Culture:
  - Generate HEK293T cell lines stably expressing HiBiT-tagged FGFR1, FGFR2, or FGFR3.
  - Plate the cells in 96-well plates and allow them to adhere overnight.
- Compound Treatment:
  - Treat the cells with a serial dilution of **BR-cpd7** for 36 hours.[\[1\]](#)
- Lysis and Luminescence Measurement:
  - Add Nano-Glo® HiBiT Lytic Reagent to each well.
  - Measure the luminescence using a plate reader. The signal is proportional to the amount of remaining HiBiT-tagged protein.
- Data Analysis:
  - Calculate the percentage of protein degradation relative to vehicle-treated controls.
  - Determine the DC50 value by fitting the data to a dose-response curve.



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Caption: Workflow for the Nano-Glo® HiBiT protein degradation assay.

## CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

- Cell Seeding and Treatment:
  - Seed cancer cell lines in 96-well opaque-walled plates and allow them to attach.
  - Treat the cells with various concentrations of **BR-cpd7** for 5 days.<sup>[1]</sup>
- Reagent Addition and Incubation:
  - Equilibrate the plate to room temperature.
  - Add CellTiter-Glo® Reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement and Data Analysis:
  - Measure the luminescence using a plate reader.
  - Calculate cell viability as a percentage of the vehicle-treated control.
  - Determine the IC50 value from the dose-response curve.

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- 3. A Selective FGFR1/2 PROTAC Degradar with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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